molecular formula C20H18N4O3S B2879580 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251616-28-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2879580
CAS RN: 1251616-28-0
M. Wt: 394.45
InChI Key: ZVDPYWROLATVKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the pyrimidine and pyridine rings, and the formation of the thioacetamide group. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a thioacetamide group. The benzodioxole, pyrimidine, and pyridine rings would contribute to the compound’s rigidity and planarity, while the thioacetamide group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar thioacetamide group and the nonpolar aromatic rings .

Scientific Research Applications

Crystal Structure Analysis

Studies have focused on the crystal structures of related compounds, revealing insights into their molecular conformation, bonding, and intramolecular interactions. For instance, Subasri et al. (2016) examined the crystal structures of compounds with a similar thioacetamide bridge, highlighting the folded conformation and intramolecular hydrogen bonding that stabilize these molecules (Subasri et al., 2016). Such structural analyses contribute to understanding the compound's chemical behavior and potential reactivity.

Synthesis and Biological Activities

Research has also delved into the synthesis and biological activities of analogs, offering a foundation for the development of therapeutic agents. For example, Su et al. (1986) synthesized analogs demonstrating significant anticancer activity, illustrating the compound's potential as a scaffold for designing anticancer drugs (Su et al., 1986).

Metabolic Stability Improvement

Investigations into metabolic stability have led to the discovery of analogs with improved stability profiles. Stec et al. (2011) explored various heterocyclic analogs to reduce metabolic deacetylation, a key step in enhancing the compound's stability and efficacy (Stec et al., 2011).

Novel Synthetic Pathways

Innovative synthetic methods have been developed to create derivatives with potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from related scaffolds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Dual Inhibitory Functions

Gangjee et al. (2005) designed and synthesized derivatives acting as dual inhibitors of key enzymes, showcasing the compound's versatility in targeting multiple biological pathways for antitumor activity (Gangjee et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential uses. For example, it could be investigated as a potential pharmaceutical or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-7-19(24-20(23-13)15-3-2-6-21-10-15)28-11-18(25)22-9-14-4-5-16-17(8-14)27-12-26-16/h2-8,10H,9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDPYWROLATVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

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